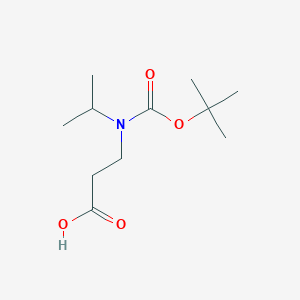N-Boc-3-isopropylamino-propionic acid
CAS No.: 917202-02-9
Cat. No.: VC8151558
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 917202-02-9 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid |
| Standard InChI | InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
| Standard InChI Key | KKIAMBQPKZBCIZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
N-Boc-3-isopropylamino-propionic acid, systematically named 3-{(tert-butoxy)carbonylamino}propanoic acid, belongs to the class of β³-amino acids. Its structure comprises a propanoic acid backbone substituted at the β-position with an isopropylamine group protected by a Boc moiety . The Boc group () enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling .
Key identifiers:
-
CAS Registry: 917202-02-9
-
Molecular Formula:
-
Molecular Weight: 231.29 g/mol
-
Synonyms:
Synthesis Methodologies
Boc Protection of β³-Amino Acids
A cornerstone synthesis route involves the Boc protection of β³-amino acid precursors. Recent advancements emphasize green chemistry principles, avoiding toxic reagents like cyanides or diazomethane . For example:
Step 1: Formation of N-Boc-β³-Amino Aldehyde
Phosphonium salts react with N-Boc-α-amino aldehydes in optimized conditions (, isopropanol, 5 h) to yield β³-amino aldehydes with >85% enantiomeric excess .
Step 2: Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized using Jones reagent (, ) or safer alternatives like TEMPO/NaClO to produce the carboxylic acid .
Step 3: Esterification (Optional)
For applications requiring methyl esters, the acid is treated with methyl iodide () in acetone under reflux, achieving yields >80% .
Alternative Routes
From N-Boc-3-Chloropropylamine:
N-Boc-3-chloropropylamine (CAS 116861-31-5) serves as a precursor for nucleophilic substitution. Reacting with isopropylamine in the presence of a base (e.g., ) yields the target compound .
Applications in Pharmaceutical Synthesis
Intermediate for Sedum Alkaloids
N-Boc-3-isopropylamino-propionic acid is pivotal in synthesizing sedum alkaloids, a class of natural products with neuroactive properties. For instance, its methyl ester derivative undergoes cyclization to form homoprolinol and homopipecolinol, key intermediates in alkaloid synthesis .
PROTAC Development
Future Research Directions
Enhancing Enantioselectivity
Current methods achieve >85% enantiomeric excess . Future work could explore organocatalytic asymmetric synthesis to improve purity.
Expanding Biomedical Applications
The compound’s utility in peptide-based therapeutics (e.g., protease inhibitors) remains underexplored. Collaborations with computational chemists could identify novel targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume